REACTION_CXSMILES
|
C([O:3][C:4]([C:6]1[C:7]([O:23][CH3:24])=[C:8]2[C:12](=[CH:13][CH:14]=1)[NH:11][N:10]=[C:9]2/[CH:15]=[CH:16]/[C:17]1[CH:22]=[CH:21][N:20]=[CH:19][CH:18]=1)=[O:5])C.[OH-].[Na+:26].[C:27]([OH:30])(=[O:29])[CH3:28]>O1CCCC1>[CH3:24][O:23][C:7]1[C:6]([C:4]([OH:5])=[O:3])=[CH:14][CH:13]=[C:12]2[C:8]=1[C:9](/[CH:15]=[CH:16]/[C:17]1[CH:18]=[CH:19][N:20]=[CH:21][CH:22]=1)=[N:10][NH:11]2.[C:27]([O-:30])(=[O:29])[CH3:28].[Na+:26] |f:1.2,6.7|
|
Name
|
|
Quantity
|
150 mg
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)C=1C(=C2C(=NNC2=CC1)\C=C\C1=CC=NC=C1)OC
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0.5 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
the solvent distilled off under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to give 500 mg of the
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=C2C(=NNC2=CC=C1C(=O)O)\C=C\C1=CC=NC=C1
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)[O-].[Na+]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C([O:3][C:4]([C:6]1[C:7]([O:23][CH3:24])=[C:8]2[C:12](=[CH:13][CH:14]=1)[NH:11][N:10]=[C:9]2/[CH:15]=[CH:16]/[C:17]1[CH:22]=[CH:21][N:20]=[CH:19][CH:18]=1)=[O:5])C.[OH-].[Na+:26].[C:27]([OH:30])(=[O:29])[CH3:28]>O1CCCC1>[CH3:24][O:23][C:7]1[C:6]([C:4]([OH:5])=[O:3])=[CH:14][CH:13]=[C:12]2[C:8]=1[C:9](/[CH:15]=[CH:16]/[C:17]1[CH:18]=[CH:19][N:20]=[CH:21][CH:22]=1)=[N:10][NH:11]2.[C:27]([O-:30])(=[O:29])[CH3:28].[Na+:26] |f:1.2,6.7|
|
Name
|
|
Quantity
|
150 mg
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)C=1C(=C2C(=NNC2=CC1)\C=C\C1=CC=NC=C1)OC
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0.5 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
the solvent distilled off under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to give 500 mg of the
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=C2C(=NNC2=CC=C1C(=O)O)\C=C\C1=CC=NC=C1
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)[O-].[Na+]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C([O:3][C:4]([C:6]1[C:7]([O:23][CH3:24])=[C:8]2[C:12](=[CH:13][CH:14]=1)[NH:11][N:10]=[C:9]2/[CH:15]=[CH:16]/[C:17]1[CH:22]=[CH:21][N:20]=[CH:19][CH:18]=1)=[O:5])C.[OH-].[Na+:26].[C:27]([OH:30])(=[O:29])[CH3:28]>O1CCCC1>[CH3:24][O:23][C:7]1[C:6]([C:4]([OH:5])=[O:3])=[CH:14][CH:13]=[C:12]2[C:8]=1[C:9](/[CH:15]=[CH:16]/[C:17]1[CH:18]=[CH:19][N:20]=[CH:21][CH:22]=1)=[N:10][NH:11]2.[C:27]([O-:30])(=[O:29])[CH3:28].[Na+:26] |f:1.2,6.7|
|
Name
|
|
Quantity
|
150 mg
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)C=1C(=C2C(=NNC2=CC1)\C=C\C1=CC=NC=C1)OC
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0.5 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
the solvent distilled off under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to give 500 mg of the
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=C2C(=NNC2=CC=C1C(=O)O)\C=C\C1=CC=NC=C1
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)[O-].[Na+]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C([O:3][C:4]([C:6]1[C:7]([O:23][CH3:24])=[C:8]2[C:12](=[CH:13][CH:14]=1)[NH:11][N:10]=[C:9]2/[CH:15]=[CH:16]/[C:17]1[CH:22]=[CH:21][N:20]=[CH:19][CH:18]=1)=[O:5])C.[OH-].[Na+:26].[C:27]([OH:30])(=[O:29])[CH3:28]>O1CCCC1>[CH3:24][O:23][C:7]1[C:6]([C:4]([OH:5])=[O:3])=[CH:14][CH:13]=[C:12]2[C:8]=1[C:9](/[CH:15]=[CH:16]/[C:17]1[CH:18]=[CH:19][N:20]=[CH:21][CH:22]=1)=[N:10][NH:11]2.[C:27]([O-:30])(=[O:29])[CH3:28].[Na+:26] |f:1.2,6.7|
|
Name
|
|
Quantity
|
150 mg
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)C=1C(=C2C(=NNC2=CC1)\C=C\C1=CC=NC=C1)OC
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0.5 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
the solvent distilled off under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to give 500 mg of the
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=C2C(=NNC2=CC=C1C(=O)O)\C=C\C1=CC=NC=C1
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)[O-].[Na+]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |